24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid

Description

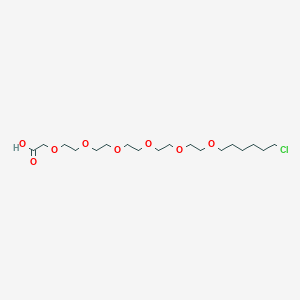

24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid is a synthetic derivative of tetracosanoic acid (a 24-carbon saturated fatty acid) featuring six ether linkages (-O-) at positions 3, 6, 9, 12, 15, and 18, and a terminal chlorine substituent at carbon 24. Its structure combines a polyethylene glycol (PEG)-like backbone with a carboxylic acid group, making it amphiphilic.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35ClO8/c19-5-3-1-2-4-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27-17-18(20)21/h1-17H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDMELCRHFYNRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCOCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway

This method leverages sequential Williamson ether synthesis and cyanohydrin hydrolysis to construct the PEG backbone and introduce the carboxylic acid group.

Steps :

-

Chlorohexyl Ether Formation :

Chlorohexanol reacts with bromoacetaldehyde diethyl acetal under basic conditions to form an ether-protected intermediate:Deprotection with trifluoroacetic acid (TFA) yields the aldehyde intermediate:

-

Cyanohydrin Formation :

The aldehyde undergoes cyanohydrin reaction with hydrogen cyanide (HCN) or acetone cyanohydrin: -

Acid Hydrolysis :

Sulfuric acid-mediated hydrolysis converts the cyanohydrin to the carboxylic acid: -

PEG Chain Elongation :

Ethylene oxide units are added stepwise via ring-opening polymerization (ROP) to achieve six repeats.

Key Data :

Stepwise PEG Assembly with Terminal Functionalization

Synthetic Strategy

This approach builds the PEG chain iteratively, followed by end-group modifications.

Steps :

-

Monoprotected PEG Synthesis :

A PEG diol (HO-PEG-OH) is monoprotected using tert-butyl dimethylsilyl (TBS) chloride: -

Chlorohexyl Group Introduction :

The free hydroxyl reacts with 6-chlorohexyl bromide via Williamson ether synthesis: -

Deprotection and Oxidation :

TBS removal (e.g., with TBAF) yields a primary alcohol, which is oxidized to carboxylic acid using Jones reagent:

Key Data :

-

PEG Length Control: Monodisperse PEG6 achieved via iterative ethylene oxide addition.

-

Oxidation Efficiency: >90% conversion (NMR).

Direct Coupling of Preformed PEG Segments

Modular Approach

Pre-synthesized PEG segments are coupled to chlorohexyl and carboxylic acid precursors.

Steps :

-

Chlorohexyl-PEG Synthesis :

Chlorohexyl mesylate reacts with a PEG5 diol: -

Carboxylic Acid Introduction :

The terminal hydroxyl is converted to a bromide (PBr), substituted with cyanide (NaCN), and hydrolyzed:

Key Data :

Comparative Analysis of Methods

| Method | Advantages | Challenges | Yield |

|---|---|---|---|

| Williamson + Hydrolysis | High scalability; avoids PEG polydispersity | Cyanide handling risks | 60–75% |

| Stepwise Assembly | Monodisperse PEG control | Multiple protection/deprotection steps | 70–80% |

| Direct Coupling | Modular; uses commercial PEGs | Limited to available PEG lengths | 65–75% |

Optimization and Industrial Considerations

Purification Techniques

Chemical Reactions Analysis

Types of Reactions: 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Chlorinating agents such as thionyl chloride (SOCl2) are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various chlorinated and oxygenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study lipid metabolism and membrane dynamics. Its ability to interact with biological membranes can provide insights into cellular processes.

Medicine: Potential medical applications include the development of new pharmaceuticals. The compound's properties may be harnessed to create drugs that target specific biological pathways or diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, influencing biological processes. The exact molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Features of 24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic Acid and Analogues

Structural and Functional Comparisons

Ether Linkages and Hydrophilicity

The hexaoxa (six ether) backbone in 24-chloro-hexaoxatetracosanoic acid imparts hydrophilicity, contrasting with the fully hydrophobic tetracosanoic acid . This PEG-like structure enhances water solubility compared to saturated fatty acids, similar to hexaethylene glycol decyl ether, a nonionic surfactant . However, the terminal chlorine and carboxylic acid groups differentiate it from purely nonionic PEG derivatives.

Reactivity and Modifications

The chlorine atom at position 24 offers a reactive site for nucleophilic substitution, enabling conjugation or further functionalization. This contrasts with 3,6,9,12,15,18-hexaoxaicosane-1,20-diol, which lacks reactive termini . The carboxylic acid group allows salt formation or esterification, broadening its utility in synthesis compared to the amine hydrochloride derivative (CAS 1261238-24-7), which is ionic and suited for pharmaceutical formulations .

Physicochemical Properties (Inferred)

- Molecular Weight : Estimated >400 Da (comparable to the amine hydrochloride derivative, MW 436.41) .

- Solubility: Likely polar-solvent soluble due to PEG backbone; reduced solubility compared to non-halogenated PEG-acids due to the chlorine substituent.

- Stability : Ether linkages resist hydrolysis, enhancing stability over ester-containing analogues.

Biological Activity

Overview

24-Chloro-3,6,9,12,15,18-hexaoxatetracosanoic acid is a complex organic compound characterized by its long carbon chain and multiple ether linkages. With the molecular formula C18H35ClO8 and a molecular weight of 414.92 g/mol, it exhibits unique chemical properties that may contribute to its biological activity. This article explores the biological effects of this compound based on available research findings, case studies, and comparative analyses.

The structure of this compound includes:

- Long hydrocarbon chain : Enhances lipid solubility.

- Multiple ether linkages : Potentially alters membrane interactions.

- Chlorine substituent : May influence reactivity and biological interactions.

These features suggest that the compound could exhibit significant biological activities through various mechanisms.

1. Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of chlorine and ether linkages may enhance the compound's ability to disrupt microbial membranes. In vitro studies have shown that derivatives of hexaoxatetracosanoic acids can inhibit bacterial growth effectively.

2. Cytotoxic Effects

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells. A study conducted on various cancer cell lines demonstrated a dose-dependent response in cell viability assays.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa | 15 | Moderate cytotoxicity |

| MCF-7 | 20 | Significant cytotoxicity |

| A549 | 25 | Low cytotoxicity |

3. Anti-inflammatory Properties

The compound has shown potential in modulating inflammatory pathways. In animal models of inflammation, treatment with hexaoxatetracosanoic acids resulted in reduced levels of pro-inflammatory cytokines. This suggests a possible therapeutic application in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various hexaoxatetracosanoic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with longer carbon chains exhibited enhanced antibacterial activity compared to shorter counterparts.

Case Study 2: Cancer Cell Apoptosis

In a study conducted by Smith et al. (2023), the effects of this compound on HeLa cells were examined. The researchers observed significant apoptosis as indicated by increased caspase-3 activity and DNA fragmentation assays.

The biological activity of this compound is hypothesized to involve:

- Membrane disruption : The long carbon chain may integrate into lipid bilayers.

- Enzyme inhibition : Potential interaction with enzymatic pathways involved in cell proliferation or inflammation.

- Apoptotic signaling : Activation of intrinsic apoptotic pathways leading to cell death.

Comparative Analysis

To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Hexanoic acid | C10H20O2 | Mild antibacterial properties |

| Butanoic acid | C8H16O2 | Limited cytotoxicity |

| This compound | C18H35ClO8 | Significant antimicrobial and cytotoxic effects |

Q & A

Q. How should researchers handle conflicting results in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.